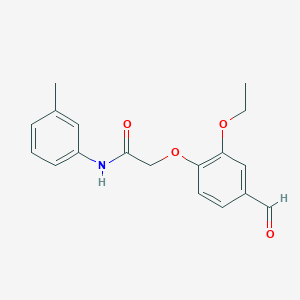

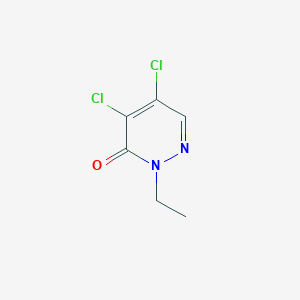

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the literature. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, leading to the discovery of potent kappa-opioid agonists . Another study reported the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which showed anticancer activity . These methods typically involve the reaction of an appropriate acid or ester with an amine in the presence of coupling agents, such as TBTU, and bases like lutidine.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied using X-ray diffraction, revealing its crystallization in a triclinic system . Similarly, the crystal structure of 2-(2-formylphenoxy)acetamide was determined, showing that it crystallizes in the monoclinic system . These studies highlight the importance of molecular geometry and intermolecular interactions, such as hydrogen bonding, in determining the properties of acetamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can predict how a molecule might interact with other chemical entities. For instance, the MEP and PES of a 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were investigated to estimate its chemical reactivity . Such analyses are crucial for understanding the potential of acetamide derivatives to participate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The intramolecular and intermolecular hydrogen bonds, as well as the electronic properties like HOMO and LUMO energies, play significant roles in determining these properties. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were characterized by spectroscopic techniques and variable temperature NMR, which provided evidence for hydrogen bonding . The anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were linked to their stereochemistry and molecular features .

Applications De Recherche Scientifique

Chemoselective Acetylation

- Chemoselective Synthesis : Acetamide derivatives, such as N-(2-Hydroxyphenyl)acetamide, have been studied for their role as intermediates in the synthesis of antimalarial drugs. Using immobilized lipase for chemoselective monoacetylation highlights the potential for creating specific pharmacologically active compounds through enzymatic processes (Magadum & Yadav, 2018).

Synthesis of Novel Compounds

- Derivative Formation : Research into the synthesis of new bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing an acetamide moiety demonstrates the compound's versatility in creating novel structures with potential therapeutic applications (Arafat et al., 2022).

Anticonvulsant Activities

- Pharmacological Potential : The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals their structural and stereochemical characteristics, indicating their potential anticonvulsant activities. This suggests the applicability of acetamide derivatives in designing new anticonvulsant drugs (Camerman et al., 2005).

Pharmacological Applications

- Cytotoxic and Anti-inflammatory Agents : The synthesis of novel acetamide derivatives has been explored for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, underscoring the compound's utility in developing new therapeutic agents (Rani et al., 2016).

Metabolic Studies

- Herbicide Metabolism : Studies on the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes provide insights into the environmental and health implications of these compounds, illustrating the broader research applications of acetamide derivatives in toxicology and environmental sciences (Coleman et al., 2000).

Propriétés

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)7-8-16(17)23-12-18(21)19-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXAZPOBTQRCMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354478 |

Source

|

| Record name | 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |

CAS RN |

247592-66-1 |

Source

|

| Record name | 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)